molecular formula C11H14F2N2O2S B2950893 ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate CAS No. 2230799-14-9

ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate

Cat. No.: B2950893
CAS No.: 2230799-14-9
M. Wt: 276.3
InChI Key: VZZKPEXBNXLDIW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate ( 2230799-14-9) is a high-value chemical intermediate offered with a purity of 95% or greater . This compound features a molecular formula of C11H14F2N2O2S and a molecular weight of 276.30 g/mol . Its structure is characterized by a fused cycloheptathiazole system, an ester functional group, and two fluorine atoms at the 4-position, which can be leveraged to modulate electronic properties, metabolic stability, and membrane permeability in drug discovery efforts . The supplied compound is confirmed by its InChIKey (VZZKPEXBNXLDIW-UHFFFAOYSA-N) and SMILES notation (S1C(N)=NC2=C1CC(C(=O)OCC)CCC2(F)F) . It is referenced in recent scientific literature exploring new chemical entities, highlighting its relevance in contemporary research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-amino-4,4-difluoro-5,6,7,8-tetrahydrocyclohepta[d][1,3]thiazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S/c1-2-17-9(16)6-3-4-11(12,13)8-7(5-6)18-10(14)15-8/h6H,2-5H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZKPEXBNXLDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C2=C(C1)SC(=N2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate typically involves multiple steps, starting with the construction of the cycloheptathiadiazole core. One common approach is the cyclization of appropriately substituted thioureas with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods can include the use of automated reactors and real-time monitoring to ensure consistent product quality. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalysts, can help achieve large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated structure may enhance binding affinity to biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development, especially in the treatment of diseases involving thiazole-containing enzymes.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical intermediates.

Mechanism of Action

The mechanism by which ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused thiazole derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate Cyclohepta[d]thiazole 4,4-difluoro; ethyl carboxylate at C7 ~273.3 (estimated) Potential metabolic stability due to fluorine substitution N/A
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate Thieno[2,3-c]thiopyran Amino; ethyl carboxylate 285.38 Intermediate for annulated pyrimidines
5-(2,4-Difluorophenyl)-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid Thieno[2,3-d]pyridazine Difluorophenyl; carboxylic acid 322.28 Antiviral activity (hypothesized)
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene 4-nitrobenzamido; ethyl carboxylate 388.44 Probable protease inhibition (structural analogy)
2-Methyl-7-thienyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones Thiazolo[4,5-d]pyridazine Methyl; thienyl ~250 (estimated) Reported antiviral activity

Key Observations:

Structural Divergence: The target compound’s cyclohepta[d]thiazole core distinguishes it from smaller-ring analogs like thieno-thiopyrans or pyridazines . The 4,4-difluoro substitution introduces electron-withdrawing effects, which could modulate reactivity and stability compared to non-fluorinated analogs like the cyclohepta[b]thiophene derivative .

Ethyl carboxylate esters (common in ) are typically prodrug motifs, enhancing bioavailability through esterase-mediated hydrolysis.

Synthetic Pathways :

  • Cyclocondensation reactions (e.g., between 1,4-binucleophiles and carbonyl derivatives) are prevalent in synthesizing fused thiazoles . Microwave-assisted or ultrasound-mediated methods (as in ) could optimize yields for the target compound.

Pharmacological Potential

  • Antiviral Activity : Thiazolo[4,5-d]pyridazin-4(5H)-ones with thienyl substituents (e.g., ) inhibit viral replication, likely via interference with viral polymerases.
  • Metabolic Stability: Fluorination at the 4-position (as in the target compound) is known to reduce oxidative metabolism, extending half-life in vivo .

Structural Analysis

The compound’s crystal structure (if resolved) would likely employ SHELX software for refinement, a standard in small-molecule crystallography . Its fluorine atoms may induce unique packing motifs compared to non-fluorinated analogs.

Biological Activity

Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate is a synthetic compound with significant biological activity. Its unique structure features a cycloheptathiadiazole ring system that incorporates fluorine atoms and an amino group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.

  • Molecular Formula : C11_{11}H14_{14}F2_{2}N2_{2}O2_{2}S
  • CAS Number : 2230799-14-9
  • Molecular Weight : 276.3029 g/mol

The presence of fluorine atoms enhances the compound's binding affinity and stability, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. The compound may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential applications in treating diseases that involve thiazole-containing enzymes.

Potential Applications

  • Anticancer Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against hepatocellular carcinoma and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity against bacteria and fungi. The structural modifications in compounds like this compound may enhance their efficacy against pathogens such as E. coli and S. aureus .
  • Enzyme Inhibition : The compound is also being explored for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant for developing treatments for diseases like cancer and infections where enzyme regulation plays a critical role .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of thiazole derivatives similar to this compound:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
  • Results : Significant inhibition of cell proliferation was observed with IC50_{50} values ranging from 0.1 to 0.5 µM for various derivatives .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of thiazole derivatives revealed:

  • Pathogens Tested : E. coli and S. aureus.
  • Findings : Compounds exhibited varying degrees of inhibition with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4H-cyclohepta[d][1,3]thiazole-7-carboxylateLacks fluorine atomsModerate anticancer activity
Ethyl 2-amino-4-fluoro-thiazoleContains one fluorine atomEnhanced binding affinity but lower potency than difluorinated variants
Ethyl 2-amino-4,4-difluoro-thiazoleTwo fluorine atomsHigher biological activity due to increased lipophilicity

The introduction of multiple fluorine atoms significantly alters the chemical properties and biological activities compared to similar compounds lacking these modifications.

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